7-Chloro-N-{2-[2-(morpholin-4-yl)ethoxy]phenyl}quinolin-4-amine
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Overview
Description
7-Chloro-N-(2-(2-morpholinoethoxy)phenyl)quinolin-4-amine is a synthetic compound belonging to the quinoline family. Quinoline derivatives are known for their wide range of biological activities, including antimicrobial, antimalarial, anticancer, and anti-inflammatory properties . This particular compound features a quinoline core with a chloro substituent at the 7-position and a morpholinoethoxyphenyl group at the 2-position, making it a unique and potentially bioactive molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-N-(2-(2-morpholinoethoxy)phenyl)quinolin-4-amine typically involves multiple steps, starting with the preparation of the quinoline core. Common synthetic routes for quinoline derivatives include the Skraup, Doebner-Von Miller, Pfitzinger, Friedlander, Conrad-Limpach, and Combes reactions . For this compound, a possible synthetic route could involve:
Formation of the Quinoline Core: Using the Skraup synthesis, aniline is reacted with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene to form the quinoline core.
Chlorination: The quinoline core is then chlorinated at the 7-position using a chlorinating agent such as phosphorus oxychloride.
Substitution Reaction: The 7-chloroquinoline is reacted with 2-(2-morpholinoethoxy)aniline under basic conditions to introduce the morpholinoethoxyphenyl group at the 2-position.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-N-(2-(2-morpholinoethoxy)phenyl)quinolin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group at the 7-position can be substituted with other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of quinoline N-oxides.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
7-Chloro-N-(2-(2-morpholinoethoxy)phenyl)quinolin-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antimalarial activities.
Medicine: Studied for its anticancer properties, particularly against breast and colon cancer cell lines.
Industry: Potential use in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 7-Chloro-N-(2-(2-morpholinoethoxy)phenyl)quinolin-4-amine involves its interaction with various molecular targets. The quinoline core can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound may inhibit key enzymes involved in cellular processes, contributing to its antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
Chloroquine: A well-known antimalarial drug with a similar quinoline core.
Quinoline N-oxides: Oxidized derivatives of quinoline with potential antimicrobial activity.
7-Chloroquinoline: A simpler derivative with antimicrobial properties.
Uniqueness
7-Chloro-N-(2-(2-morpholinoethoxy)phenyl)quinolin-4-amine is unique due to its specific substitution pattern, which may confer distinct biological activities compared to other quinoline derivatives. The presence of the morpholinoethoxyphenyl group could enhance its solubility and bioavailability, making it a promising candidate for further research and development.
Biological Activity
7-Chloro-N-{2-[2-(morpholin-4-yl)ethoxy]phenyl}quinolin-4-amine is a quinoline derivative that has garnered significant interest in medicinal chemistry due to its diverse biological activities. This compound features a chloro substituent and a morpholine moiety, which contribute to its pharmacological potential. This article explores the biological activity of this compound, focusing on its therapeutic applications, mechanisms of action, and comparative studies with similar compounds.
Biological Activities
The biological activities of this compound include:
- Anticancer Activity : The compound has shown promising results in inhibiting cancer cell proliferation. In vitro studies indicate that it may induce apoptosis in various cancer cell lines by disrupting cellular signaling pathways associated with growth and survival.
- Antimicrobial Properties : Similar to other quinoline derivatives, this compound exhibits antimicrobial activity against a range of pathogens, including bacteria and fungi. Its mechanism involves interference with microbial metabolic processes.
- Inhibition of Neuronal Nitric Oxide Synthase (nNOS) : Research indicates that this compound acts as an nNOS inhibitor, which is relevant for treating neurodegenerative diseases. It has demonstrated selectivity for nNOS over other nitric oxide synthases, potentially reducing side effects associated with less selective inhibitors .
The mechanisms through which this compound exerts its biological effects include:
- Interaction with Biological Targets : The compound binds to specific enzymes and receptors involved in cell signaling pathways, particularly those related to cancer progression and inflammation.
- Disruption of Lysosomal Function : Like other quinoline derivatives, it may accumulate in acidic vacuoles within cells, leading to disruption of lysosomal integrity and subsequent apoptosis in cancer cells .
Comparative Analysis
A comparative analysis with structurally similar compounds highlights the unique properties of this compound:
Compound Name | Structure Features | Biological Activity |
---|---|---|
7-Chloro-N-(4-morpholinoquinolin-2-yl)benzamide | Contains morpholine and chloro substituents | Anticancer |
7-Fluoroquinoline derivatives | Fluorine substitution instead of chlorine | Antimicrobial |
6-Methoxyquinoline derivatives | Methoxy group addition | Antiparasitic |
This table illustrates the diversity within quinoline derivatives while underscoring the specific biological activities attributed to this compound.
Case Studies
Several case studies have been conducted to evaluate the efficacy and safety profile of this compound:
- In Vitro Studies : Various studies have assessed the cytotoxic effects of the compound on human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). Results indicated significant dose-dependent inhibition of cell viability.
- Animal Models : Preclinical trials using animal models have demonstrated that administration of this compound leads to reduced tumor growth rates compared to control groups, supporting its potential as an anticancer agent.
- Mechanistic Studies : Investigations into its mechanism revealed that treatment with the compound leads to increased levels of reactive oxygen species (ROS) in cancer cells, contributing to oxidative stress and apoptosis.
Properties
CAS No. |
64039-55-0 |
---|---|
Molecular Formula |
C21H22ClN3O2 |
Molecular Weight |
383.9 g/mol |
IUPAC Name |
7-chloro-N-[2-(2-morpholin-4-ylethoxy)phenyl]quinolin-4-amine |
InChI |
InChI=1S/C21H22ClN3O2/c22-16-5-6-17-18(7-8-23-20(17)15-16)24-19-3-1-2-4-21(19)27-14-11-25-9-12-26-13-10-25/h1-8,15H,9-14H2,(H,23,24) |
InChI Key |
UCEXRGNXCZHLCN-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCOC2=CC=CC=C2NC3=C4C=CC(=CC4=NC=C3)Cl |
Origin of Product |
United States |
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